

An In-depth Technical Guide to 1,4-Dipropionyloxybenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,4-Dipropionyloxybenzene**

Cat. No.: **B1582848**

[Get Quote](#)

This guide provides a comprehensive technical overview of **1,4-Dipropionyloxybenzene**, a molecule of interest for researchers in dermatology, cosmetology, and drug development. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, analyze its spectroscopic characteristics, and explore its primary mechanism of action and applications.

Introduction to 1,4-Dipropionyloxybenzene

1,4-Dipropionyloxybenzene, also known as hydroquinone dipropionate, is an esterified derivative of hydroquinone. The addition of two propionyl groups enhances the stability and modifies the lipophilicity of the parent hydroquinone molecule, which can be advantageous for formulation and dermal penetration. Its primary area of application is in the cosmetic and pharmaceutical industries as a skin-lightening agent due to its ability to inhibit tyrosinase, a key enzyme in melanin synthesis.^[1] This guide will provide researchers and drug development professionals with the core scientific information required to work with and understand this compound.

Chemical and Physical Properties

1,4-Dipropionyloxybenzene is a solid at room temperature. Its key properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₄ O ₄	[2][3]
Molecular Weight	222.24 g/mol	[2][3]
CAS Number	7402-28-0	[2][4]
Appearance	White solid / Colorless liquid	[4][5]
Melting Point	112-114 °C	[4][5]
Boiling Point	313.9 °C at 760 mmHg	[4]
Flash Point	152.6 °C	[4]
Synonyms	Hydroquinone dipropionate, 1,4-Phenylene dipropionate, Benzene-1,4-diyl dipropanoate	[1][4]

Synthesis of 1,4-Dipropionyloxybenzene

The synthesis of **1,4-Dipropionyloxybenzene** is typically achieved through the esterification of hydroquinone with propionyl chloride.^[5] This is a standard acylation reaction where the hydroxyl groups of the phenol react with the acyl chloride. The use of a non-nucleophilic base is recommended to neutralize the hydrochloric acid byproduct.

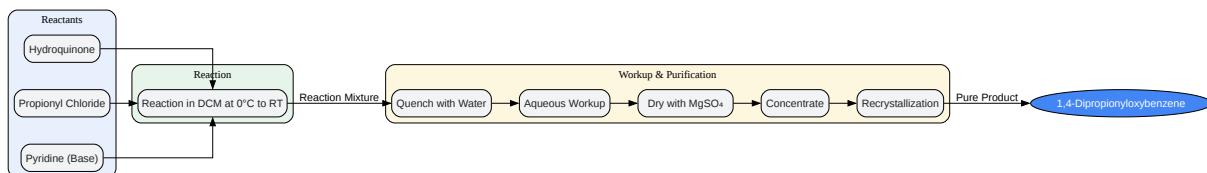
Experimental Protocol:

Materials:

- Hydroquinone (1 equivalent)
- Propionyl chloride (2.2 equivalents)
- Pyridine (or Triethylamine) (2.5 equivalents)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

Procedure:


- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroquinone in anhydrous DCM.
- Add pyridine to the solution and cool the flask in an ice bath to 0 °C.
- Slowly add propionyl chloride dropwise to the stirred solution.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure **1,4-Dipropionyloxybenzene**.

Causality Behind Experimental Choices:

- Inert Atmosphere: Prevents oxidation of hydroquinone.
- Anhydrous Solvent: Prevents the hydrolysis of propionyl chloride.

- Pyridine/Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
- Ice Bath: Controls the initial exothermic reaction between the acyl chloride and the phenol.
- Aqueous Workup: Removes the pyridinium hydrochloride salt and any unreacted starting materials.

Synthesis Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1,4-Dipropionyloxybenzene**.

Spectroscopic Analysis

While experimental spectra are not readily available in public databases, the expected spectroscopic features can be predicted based on the molecule's structure.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.10	s	4H	Aromatic protons (Ar-H)
~2.60	q	4H	Methylene protons (-CH ₂ -)
~1.25	t	6H	Methyl protons (-CH ₃)

Interpretation:

- The four aromatic protons are chemically equivalent due to the symmetry of the molecule, resulting in a singlet.
- The methylene protons are adjacent to a methyl group, leading to a quartet (q) splitting pattern (n+1 rule, where n=3).
- The methyl protons are adjacent to a methylene group, resulting in a triplet (t) splitting pattern (n+1 rule, where n=2).

Predicted ^{13}C NMR Spectrum (125 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~172	Carbonyl carbon (C=O)
~148	Aromatic carbon attached to oxygen (Ar-C-O)
~122	Aromatic carbon (Ar-C-H)
~28	Methylene carbon (-CH ₂ -)
~9	Methyl carbon (-CH ₃)

Interpretation:

- The spectrum is expected to be simple due to the molecule's symmetry.
- The ester carbonyl carbon will appear significantly downfield.

- Two distinct signals are expected for the aromatic carbons.
- The aliphatic carbons of the propionyl groups will appear upfield.

Predicted IR Spectrum:

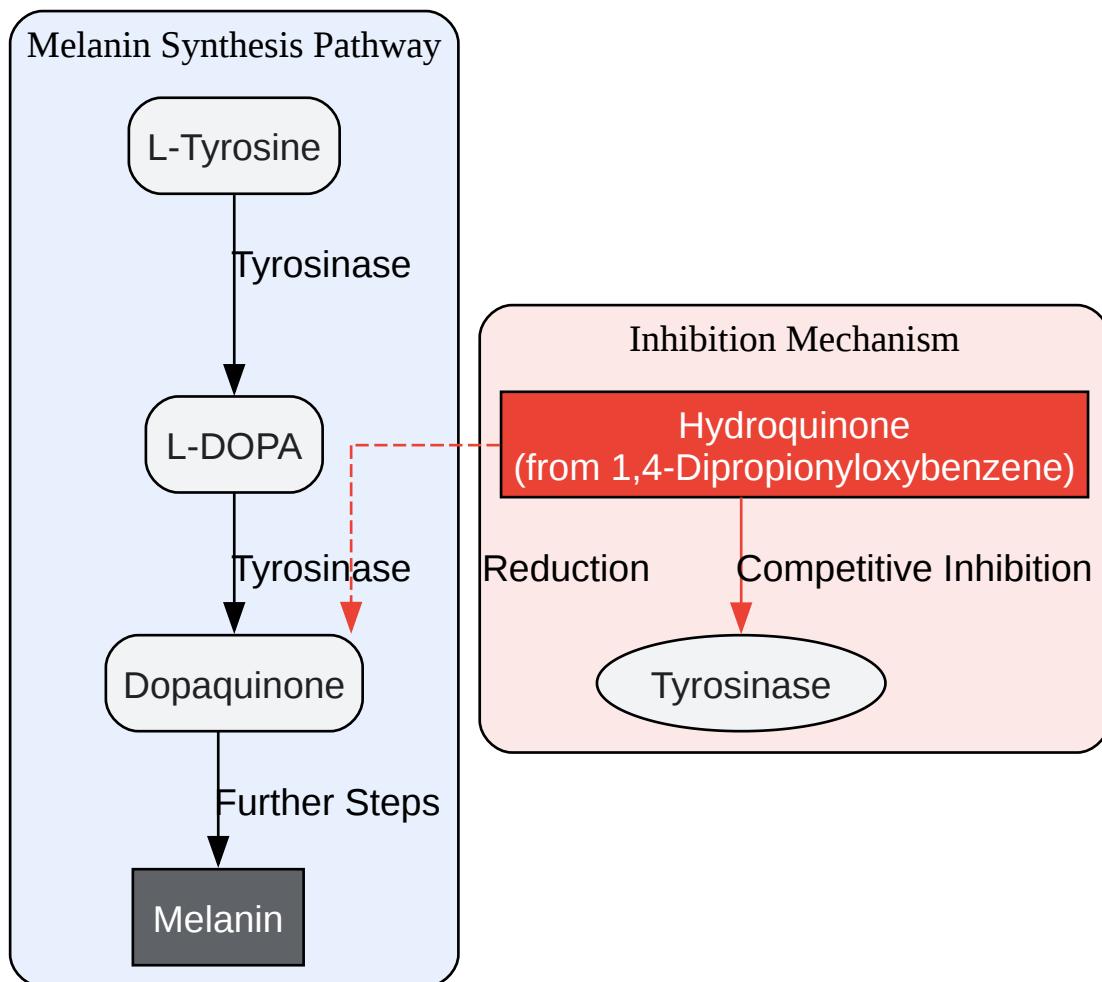
Wavenumber (cm ⁻¹)	Functional Group
~3100-3000	Aromatic C-H stretch
~2980-2850	Aliphatic C-H stretch
~1750	C=O stretch (ester)
~1600, 1500	Aromatic C=C stretch
~1200	C-O stretch (ester)

Interpretation:

- The most prominent peak will be the strong C=O stretch of the ester functional group.
- The presence of both aromatic and aliphatic C-H stretches will be evident.
- A strong C-O stretching band is also characteristic of the ester groups.

Mechanism of Action: Tyrosinase Inhibition

The primary biological activity of **1,4-Dipropionyloxybenzene** is the inhibition of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis. It is presumed that **1,4-Dipropionyloxybenzene** acts as a prodrug, being hydrolyzed in the skin to release hydroquinone, which is the active tyrosinase inhibitor.


The mechanism of tyrosinase inhibition by hydroquinone involves:

- Competitive Inhibition: Hydroquinone structurally resembles tyrosine, the natural substrate of tyrosinase. It competes with tyrosine for binding to the active site of the enzyme.
- Reduction of Dopaquinone: Hydroquinone can also act as a reducing agent, converting dopaquinone back to L-DOPA, thereby preventing the formation of downstream melanin

precursors.

- Direct Cytotoxicity to Melanocytes: At higher concentrations, hydroquinone can be cytotoxic to melanocytes, the cells responsible for melanin production.

Melanin Synthesis and Inhibition Pathway:

[Click to download full resolution via product page](#)

Caption: Simplified pathway of melanin synthesis and its inhibition by hydroquinone.

Applications in Research and Development

1,4-Dipropionyloxybenzene is primarily used as a research chemical in the following areas:

- Dermatological Research: It serves as a tool to study melanogenesis and the effects of tyrosinase inhibition in vitro and in vivo. Its improved stability over hydroquinone makes it a useful compound for formulation studies.
- Cosmeceutical and Pharmaceutical Formulation: Research is ongoing to develop more effective and safer skin-lightening agents. **1,4-Dipropionyloxybenzene** is evaluated for its efficacy, skin penetration, and potential for reduced side effects compared to hydroquinone.
- Drug Discovery: While its primary application is in dermatology, the hydroquinone backbone is a scaffold that can be explored for other therapeutic targets. As an esterified derivative, **1,4-Dipropionyloxybenzene** could be a starting point for developing prodrugs with different biological activities.

Conclusion

1,4-Dipropionyloxybenzene is a valuable compound for researchers in the fields of dermatology and cosmetic science. Its well-defined chemical properties, straightforward synthesis, and role as a tyrosinase inhibitor make it an important tool for studying and modulating skin pigmentation. This guide provides the foundational knowledge for scientists and professionals to effectively utilize this compound in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dipropionyloxybenzene | 7402-28-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Page loading... [guidechem.com]
- 5. prepchem.com [prepchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Dipropionyloxybenzene: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582848#molecular-weight-and-formula-of-1-4-dipropionyloxybenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com